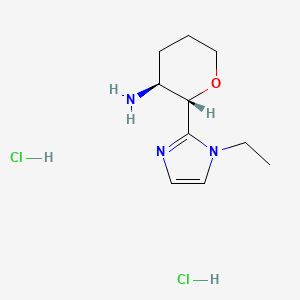
(2S,3S)-2-(1-Ethyl-1H-imidazol-2-yl)tetrahydro-2H-pyran-3-amine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3S)-2-(1-Ethyl-1H-imidazol-2-yl)tetrahydro-2H-pyran-3-amine dihydrochloride is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of an imidazole ring, a tetrahydropyran ring, and an amine group. It is commonly used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-(1-Ethyl-1H-imidazol-2-yl)tetrahydro-2H-pyran-3-amine dihydrochloride typically involves multiple steps, including the formation of the imidazole ring, the construction of the tetrahydropyran ring, and the introduction of the amine group. Common reagents used in these reactions include ethylamine, formaldehyde, and various catalysts. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-quality this compound.
化学反应分析
Types of Reactions
(2S,3S)-2-(1-Ethyl-1H-imidazol-2-yl)tetrahydro-2H-pyran-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted imidazole compounds.
科学研究应用
Chemistry
In chemistry, (2S,3S)-2-(1-Ethyl-1H-imidazol-2-yl)tetrahydro-2H-pyran-3-amine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is used to study enzyme interactions and receptor binding. Its imidazole ring is known to interact with various biological targets, making it a valuable tool in biochemical studies.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for various applications, including catalysis and material science.
作用机制
The mechanism of action of (2S,3S)-2-(1-Ethyl-1H-imidazol-2-yl)tetrahydro-2H-pyran-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. The pathways involved may include signal transduction, enzyme inhibition, and receptor modulation.
相似化合物的比较
Similar Compounds
- (2S,3S)-2-(1-Methyl-1H-imidazol-2-yl)tetrahydro-2H-pyran-3-amine dihydrochloride
- (2S,3S)-2-(1-Propyl-1H-imidazol-2-yl)tetrahydro-2H-pyran-3-amine dihydrochloride
- (2S,3S)-2-(1-Butyl-1H-imidazol-2-yl)tetrahydro-2H-pyran-3-amine dihydrochloride
Uniqueness
The uniqueness of (2S,3S)-2-(1-Ethyl-1H-imidazol-2-yl)tetrahydro-2H-pyran-3-amine dihydrochloride lies in its specific substitution pattern and stereochemistry. The presence of the ethyl group and the specific configuration of the tetrahydropyran ring contribute to its distinct chemical and biological properties.
属性
分子式 |
C10H19Cl2N3O |
|---|---|
分子量 |
268.18 g/mol |
IUPAC 名称 |
(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-amine;dihydrochloride |
InChI |
InChI=1S/C10H17N3O.2ClH/c1-2-13-6-5-12-10(13)9-8(11)4-3-7-14-9;;/h5-6,8-9H,2-4,7,11H2,1H3;2*1H/t8-,9-;;/m0../s1 |
InChI 键 |
KROOWORNSXYWEL-CDEWPDHBSA-N |
手性 SMILES |
CCN1C=CN=C1[C@@H]2[C@H](CCCO2)N.Cl.Cl |
规范 SMILES |
CCN1C=CN=C1C2C(CCCO2)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


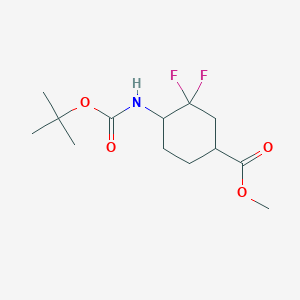
![3-[2-(3,4-Dimethylpyrrolidin-1-yl)ethyl]aniline](/img/structure/B13331933.png)
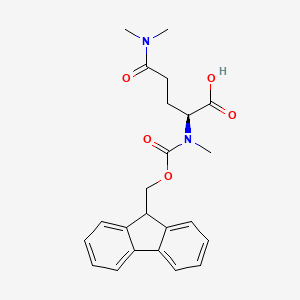

![2-Amino-1-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-ol](/img/structure/B13331957.png)
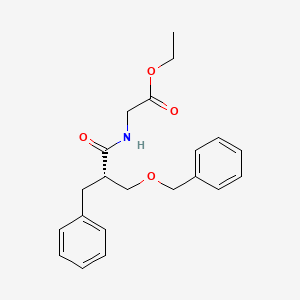
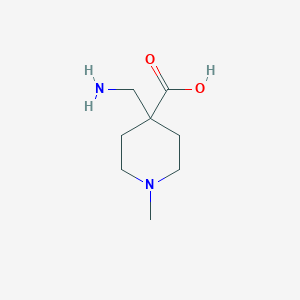

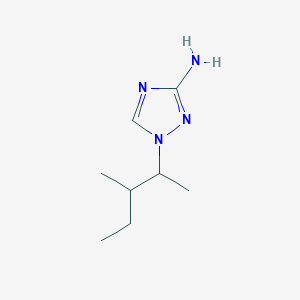
![2-[2-(Dimethylamino)ethyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13331990.png)
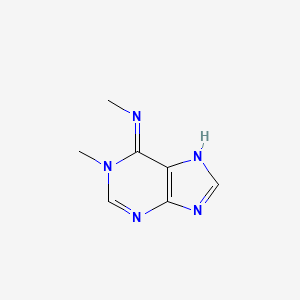
![tert-Butyl (5-chloro-3-ethynylpyrazolo[1,5-a]pyrimidin-7-yl)(methyl)carbamate](/img/structure/B13332007.png)
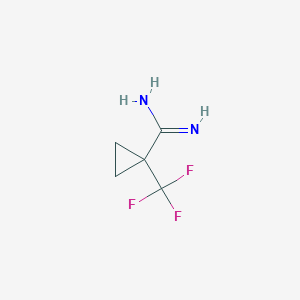
![2,4,7,11-Tetraazatricyclo[7.4.0.0,3,7]trideca-3,5-diene](/img/structure/B13332014.png)
